![molecular formula C16H18N2O5S B2851899 methyl 2-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)thio)acetate CAS No. 2034407-35-5](/img/structure/B2851899.png)
methyl 2-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)thio)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)thio)acetate is a synthetic compound characterized by its intricate molecular structure, combining elements of benzoxazole, pyrrolidine, and ester functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)thio)acetate typically involves multiple steps:
Formation of Benzoxazole Precursor: : Initial synthesis of the benzoxazole core can be achieved through a cyclization reaction involving 2-aminophenol and a suitable carboxylic acid derivative.
Acylation Step: : The benzoxazole derivative is then subjected to acylation using a suitable acyl chloride to introduce the 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl group.
Thioester Formation: : The pyrrolidine moiety is synthesized through standard methods such as cyclization of amino acids or reduction of pyrrole derivatives. This is then coupled with the acylated benzoxazole to form the intermediate.
Esterification: : Finally, the intermediate undergoes esterification with methanol in the presence of a catalyst such as sulfuric acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound would follow a similar synthetic route but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, would be necessary to ensure high yield and purity. Automation and continuous flow reactors might be employed to streamline production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Methyl 2-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)thio)acetate may undergo oxidation reactions at the sulfur or benzoxazole moiety using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : The compound can be reduced at the ester or ketone functionalities using reducing agents such as lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions can occur at the ester or thioester sites using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: : Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: : Amines, thiols; typically in an organic solvent like dichloromethane or tetrahydrofuran.
Major Products Formed
Oxidation: : Sulfoxides or sulfones, hydroxylated benzoxazole derivatives.
Reduction: : Alcohols, reduced ketone or ester derivatives.
Substitution: : Thioether, amide derivatives.
Applications De Recherche Scientifique
Chemistry: : As a building block for more complex molecules in organic synthesis.
Biology: : Possible use in enzyme inhibition studies due to its complex structure, which could mimic or block enzyme substrates.
Medicine: : Investigated for its potential therapeutic properties, particularly in targeting specific proteins or pathways in disease conditions.
Industry: : Used in the development of novel materials with specific chemical or physical properties.
Mécanisme D'action
The compound's mechanism of action would depend on its application:
Enzyme Inhibition: : It could act as a competitive inhibitor, binding to the active site of enzymes and preventing substrate interaction.
Molecular Targets and Pathways: : Interaction with specific proteins or receptors, altering signaling pathways or metabolic processes within cells.
Comparaison Avec Des Composés Similaires
Methyl 2-((1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)thio)acetate stands out due to its unique combination of structural motifs. Similar compounds might include:
Benzoxazole Derivatives: : Often used in medicinal chemistry for their bioactive properties.
Pyrrolidine-containing Compounds: : Common in drug design for their structural flexibility and biological activity.
Thioester Compounds: : Known for their reactivity in organic synthesis.
This compound's uniqueness lies in its combined functionalities, potentially offering a broader range of applications and reactivities compared to similar but singularly functionalized compounds.
Propriétés
IUPAC Name |
methyl 2-[1-[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]pyrrolidin-3-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-22-15(20)10-24-11-6-7-17(8-11)14(19)9-18-12-4-2-3-5-13(12)23-16(18)21/h2-5,11H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRXGEQFBJZHIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)C(=O)CN2C3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Methylamino)ethyl]pyrimidin-4-ol dihydrochloride](/img/structure/B2851817.png)
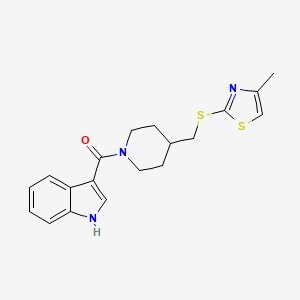
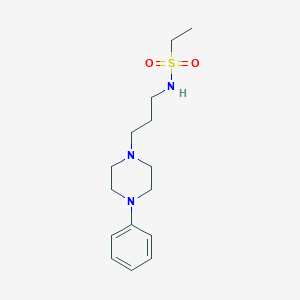
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-bromobenzamide](/img/structure/B2851824.png)
![2-chloro-N-[3-(diethylsulfamoyl)-4-ethoxyphenyl]acetamide](/img/structure/B2851825.png)
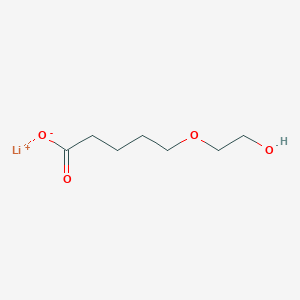
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2851828.png)
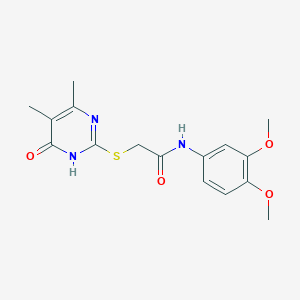

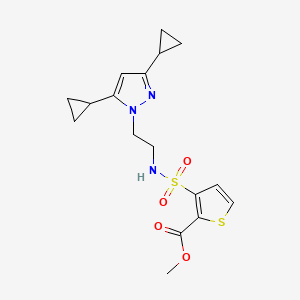

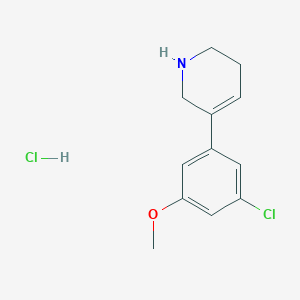
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2851839.png)
